(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiourea under acidic conditions to form the desired imidazole-thione structure . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form tetrahydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted pyrazole and imidazole compounds .
Scientific Research Applications
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
2-Mercaptoimidazole: Shares the imidazole-thione structure.
Pyrazolo[1,5-a]pyrimidines: Compounds with fused pyrazole and pyrimidine rings.
Uniqueness
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of pyrazole and imidazole rings, along with the presence of a thione group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N4OS |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H10N4OS/c1-5-6(4-10-13(5)2)3-7-8(14)12-9(15)11-7/h3-4H,1-2H3,(H2,11,12,14,15)/b7-3+ |
InChI Key |
DGHJWVOAAIQQJJ-XVNBXDOJSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/2\C(=O)NC(=S)N2 |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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